molecular formula C24H39NO4 B14805659 N-Arachidonoyl-3-hydroxy--Aminobutyric Acid

N-Arachidonoyl-3-hydroxy--Aminobutyric Acid

Cat. No.: B14805659
M. Wt: 405.6 g/mol
InChI Key: IBFIBMHGNMSQLB-CGRWFSSPSA-N
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Description

N-Arachidonoyl-3-hydroxy-γ-aminobutyric acid is a compound belonging to the class of arachidonoyl amino acids. It has been isolated and characterized from bovine brain and is known for its role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Arachidonoyl-3-hydroxy-γ-aminobutyric acid involves the reaction of arachidonic acid with 3-hydroxy-γ-aminobutyric acid under specific conditions. The reaction typically requires the presence of a coupling agent to facilitate the formation of the amide bond between the two components .

Industrial Production Methods

The process involves the use of solvents such as DMF, DMSO, and ethanol to dissolve the reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-Arachidonoyl-3-hydroxy-γ-aminobutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of N-Arachidonoyl-3-hydroxy-γ-aminobutyric acid. These derivatives can have different biological activities and properties compared to the parent compound .

Scientific Research Applications

N-Arachidonoyl-3-hydroxy-γ-aminobutyric acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Arachidonoyl-3-hydroxy-γ-aminobutyric acid involves its interaction with specific molecular targets and pathways. It has been shown to activate large conductance Ca2±activated K+ channels, which play a role in regulating cellular excitability and neurotransmitter release. The compound also interacts with other signaling molecules and pathways, contributing to its biological effects .

Comparison with Similar Compounds

N-Arachidonoyl-3-hydroxy-γ-aminobutyric acid is unique among arachidonoyl amino acids due to its specific structure and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of N-Arachidonoyl-3-hydroxy-γ-aminobutyric acid .

Properties

Molecular Formula

C24H39NO4

Molecular Weight

405.6 g/mol

IUPAC Name

3-hydroxy-4-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]butanoic acid

InChI

InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)25-21-22(26)20-24(28)29/h6-7,9-10,12-13,15-16,22,26H,2-5,8,11,14,17-21H2,1H3,(H,25,27)(H,28,29)/b7-6+,10-9+,13-12+,16-15+

InChI Key

IBFIBMHGNMSQLB-CGRWFSSPSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCC(CC(=O)O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CC(=O)O)O

Origin of Product

United States

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